1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate
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Overview
Description
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further linked to a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate typically involves the reaction of 4-bromobenzyl alcohol with but-3-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the butenyl chain can undergo metabolic transformations. These interactions and transformations can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1′4′,1″-terphenyl: Similar in structure but lacks the butenyl and carbonate groups.
4-Methyl-1,1′4′,1″-terphenyl: Similar in structure but has a methyl group instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)but-3-en-1-yl methyl carbonate is unique due to the presence of both the bromophenyl and butenyl methyl carbonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
189046-46-6 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-3-enyl methyl carbonate |
InChI |
InChI=1S/C12H13BrO3/c1-3-4-11(16-12(14)15-2)9-5-7-10(13)8-6-9/h3,5-8,11H,1,4H2,2H3 |
InChI Key |
LVWCPTZBAZBMQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(CC=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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